
メトピマジン酸-d6
説明
Metopimazine Acid-d6 is a deuterated form of Metopimazine Acid, which is a major metabolite of Metopimazine. Metopimazine is a phenothiazine derivative and a potent dopamine D2 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting, including those induced by chemotherapy. The deuterated form, Metopimazine Acid-d6, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.
科学的研究の応用
Key Applications
-
Pharmacokinetic Studies
- Metabolic Tracing : The deuterated form allows for detailed tracing of metabolic pathways without significantly altering the compound's behavior in biological systems. This is particularly beneficial in understanding drug metabolism and interactions.
- Comparative Studies : Researchers can compare the pharmacokinetics of Metopimazine Acid-d6 with its non-deuterated counterpart to assess differences in absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Clinical Research
- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies have shown that metopimazine is effective in managing CINV. Using Metopimazine Acid-d6 can help elucidate its metabolic pathways and efficacy in different patient populations .
- Gastroparesis Treatment : Ongoing clinical investigations are exploring the use of metopimazine for gastroparesis, where understanding its metabolism through deuterated forms can provide insights into optimal dosing strategies .
-
Drug Development
- Safety Profiling : By utilizing Metopimazine Acid-d6, researchers can better understand the safety profiles of phenothiazine derivatives, including potential side effects associated with their metabolites .
- Formulation Studies : The unique properties of deuterated compounds can lead to novel formulations that enhance therapeutic efficacy while minimizing adverse effects.
Data Table: Comparison of Metopimazine and Metopimazine Acid-d6
Property | Metopimazine | Metopimazine Acid-d6 |
---|---|---|
Chemical Structure | C22H26N3O4S2 | C22H21D6N3O4S2 |
Isotopic Labeling | No | Yes (D6) |
Pharmacological Activity | Dopamine D2 receptor antagonist | Reduced potency (~200-fold less) |
Primary Use | Antiemetic | Research tool |
Metabolism | High first-pass metabolism | Enhanced tracing capabilities |
Clinical Applications | CINV, Gastroparesis | Investigational studies |
Case Studies
-
Efficacy in Chemotherapy :
A randomized double-blind study assessed the efficacy of metopimazine compared to ondansetron for CINV prophylaxis. Results indicated that metopimazine was comparable in efficacy but had a lower incidence of gastrointestinal side effects . Utilizing Metopimazine Acid-d6 could further clarify the metabolic differences contributing to these outcomes. -
Pharmacokinetic Analysis in Children :
A pharmacokinetic study on metopimazine in children demonstrated specific dosing recommendations based on plasma concentration data. The use of deuterated forms like Metopimazine Acid-d6 could refine these recommendations by providing clearer insights into pediatric metabolism .
作用機序
Target of Action
Metopimazine Acid-d6, a derivative of Metopimazine, primarily targets D2/D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain. Metopimazine Acid-d6 also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors .
Mode of Action
Metopimazine Acid-d6 acts as a potent antagonist of the D2/D3 dopamine receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain. This antagonistic action is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
It is known that the compound’s action on d2/d3 dopamine receptors can influence various downstream effects, including the regulation of motor control and reward mechanisms in the brain .
Pharmacokinetics
Metopimazine undergoes high first-pass metabolism, producing Metopimazine Acid-d6 as the major circulating metabolite in humans . The formation of Metopimazine Acid-d6 is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine Acid-d6, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine Acid-d6 .
Result of Action
The primary result of Metopimazine Acid-d6’s action is its antiemetic effect , which is used to treat nausea and vomiting . This effect is thought to be due to its antagonistic action on D2/D3 dopamine receptors .
Action Environment
The action, efficacy, and stability of Metopimazine Acid-d6 can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function, as its metabolism primarily involves liver enzymes . .
生化学分析
Biochemical Properties
Metopimazine Acid-d6, like its parent compound Metopimazine, is likely to interact with various enzymes and proteins. Metopimazine is known to have a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . These interactions play a crucial role in its antiemetic properties .
Cellular Effects
Metopimazine, its parent compound, exerts its antiemetic effects via the chemoreceptor trigger zone . It’s reasonable to hypothesize that Metopimazine Acid-d6 might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Metopimazine Acid-d6’s mechanism of action at the molecular level is likely similar to that of Metopimazine. Metopimazine is a potent D2/D3 dopamine receptor antagonist . It also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism . These interactions contribute to its antiemetic effects .
Temporal Effects in Laboratory Settings
Metopimazine is known to undergo high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . This suggests that the effects of Metopimazine Acid-d6 could change over time due to metabolic processes.
Metabolic Pathways
Metopimazine Acid-d6 is primarily metabolized by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine Acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine Acid .
Transport and Distribution
Metopimazine is known to cross the blood-brain barrier to a limited extent . This could suggest potential transport and distribution mechanisms for Metopimazine Acid-d6.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Metopimazine Acid-d6 involves several steps:
Starting Material: The synthesis begins with 2-nitro-4-methylsulfonyl thiophenol.
Hydrogenation Reduction: This compound undergoes hydrogenation reduction to yield 2-amino-4-methylsulfonyl thiophenol.
C-N/C-S Coupling Reaction: The resulting product is then subjected to a C-N/C-S coupling reaction with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand.
Industrial Production Methods: The industrial production of Metopimazine Acid-d6 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of iron salt as a catalyst helps in reducing heavy metal residues, making the process more environmentally friendly .
化学反応の分析
Types of Reactions: Metopimazine Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: It can be reduced to yield corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium caroate is commonly used for oxidation reactions.
Reduction: Hydrogenation reduction typically employs hydrogen gas and a suitable catalyst.
Substitution: Various halogenated benzenes can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Amines.
Substitution: Phenothiazine derivatives with different substituents.
類似化合物との比較
Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic. Unlike Metopimazine, it also interacts with serotonin 5-HT3 and 5-HT4 receptors.
Domperidone: A dopamine D2 receptor antagonist with peripheral selectivity, similar to Metopimazine, but with a different cardiovascular profile.
Prochlorperazine: A phenothiazine derivative with antiemetic properties, but with a higher propensity to cross the blood-brain barrier, leading to central side effects
Uniqueness of Metopimazine Acid-d6: Metopimazine Acid-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. Its peripheral selectivity and minimal central side effects also distinguish it from other similar compounds .
生物活性
Metopimazine Acid-d6 is a deuterated derivative of metopimazine, a phenothiazine-based compound primarily recognized for its antiemetic properties. The introduction of deuterium in its structure allows researchers to trace metabolic pathways without significantly altering the compound's chemical properties. This article delves into the biological activity, pharmacokinetics, and metabolic pathways associated with Metopimazine Acid-d6, supported by relevant data tables and case studies.
Chemical Structure and Properties
Metopimazine features a complex structure characterized by a phenothiazine ring system linked to a piperidine moiety with a propyl spacer. The deuteration in Metopimazine Acid-d6 replaces six hydrogen atoms with deuterium, which is essential for metabolic studies. This modification is crucial for maintaining the compound's biological activity while allowing for effective tracing in metabolic studies.
Pharmacological Profile
Mechanism of Action:
Metopimazine acts primarily as a dopamine D2 receptor antagonist , which is pivotal for its effectiveness in treating nausea and vomiting, particularly in patients undergoing chemotherapy or suffering from gastroparesis. Although Metopimazine Acid-d6 retains some pharmacological activity, it is approximately 200-fold less potent at dopamine receptors compared to metopimazine itself .
Pharmacokinetics:
The pharmacokinetic profile of metopimazine has been studied extensively. Following oral administration, metopimazine is rapidly absorbed, reaching peak plasma concentrations within approximately 60 minutes . The elimination half-life is around 2 hours .
Table 1: Pharmacokinetic Parameters of Metopimazine
Parameter | Value |
---|---|
Cmax (ng/mL) | 17.2 (children) |
Tmax (min) | 60 |
Half-life (h) | 2.18 |
Major metabolite | Metopimazine acid |
Metabolism
Metopimazine undergoes significant first-pass metabolism primarily catalyzed by human liver microsomal amidase , leading to the formation of metopimazine acid (MPZA), which is the major circulating metabolite in humans. This metabolite retains some pharmacological activity but is substantially less potent than the parent compound .
Table 2: Metabolic Pathways of Metopimazine
Enzyme | Role |
---|---|
Liver Amidase | Primary enzyme for MPZA formation |
Aldehyde Oxidase | Minor role in MPZA formation |
Cytochrome P450 | Negligible involvement |
Case Studies and Clinical Research
A clinical study involving children demonstrated that metopimazine administered at a dose of 0.33 mg/kg resulted in effective plasma concentrations without adverse effects. The pharmacokinetic parameters observed were comparable to those seen in adults, indicating consistent metabolism across age groups .
In another study focusing on adults, metopimazine was administered in varying doses (20-60 mg) to assess safety and tolerability. Results indicated that while metopimazine was generally well-tolerated, moderate-to-severe dizziness was noted at higher doses .
特性
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)/i4D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-NPUHHBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。